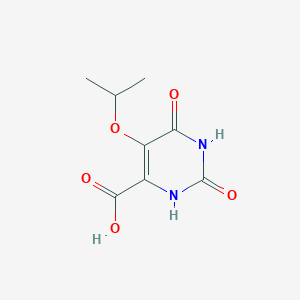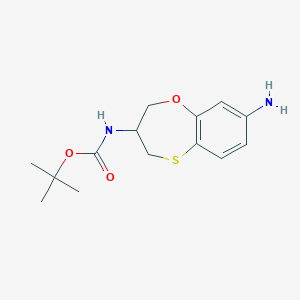![molecular formula C10H11ClN2O3S B13218914 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one is a chemical compound characterized by the presence of a thiolane ring substituted with a 4-chloro-3-nitrophenyl imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one typically involves the condensation of 4-chloro-3-nitroaniline with a thiolane derivative. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), organic solvents (ethanol, dichloromethane).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products:
Reduction: 1-[(4-Amino-3-nitrophenyl)imino]-1lambda6-thiolan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Aplicaciones Científicas De Investigación
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity. The thiolane ring provides structural stability and influences the compound’s overall reactivity.
Comparación Con Compuestos Similares
1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-oxide: An oxidized derivative with different chemical properties.
Uniqueness: 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one is unique due to the presence of both chloro and nitro substituents, which confer distinct reactivity and potential biological activities. The combination of these functional groups with the thiolane ring makes this compound a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H11ClN2O3S |
|---|---|
Peso molecular |
274.72 g/mol |
Nombre IUPAC |
1-(4-chloro-3-nitrophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H11ClN2O3S/c11-9-4-3-8(7-10(9)13(14)15)12-17(16)5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
Clave InChI |
UADRZVUZVARHEX-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


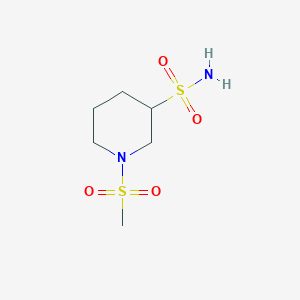

![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)
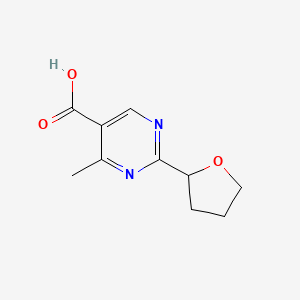
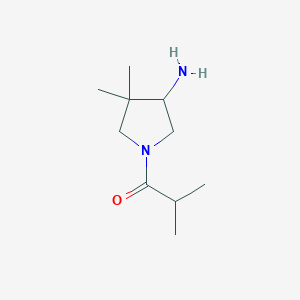
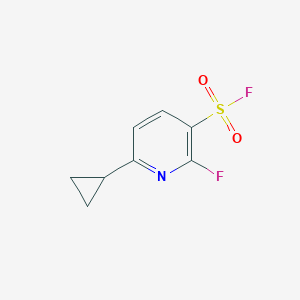
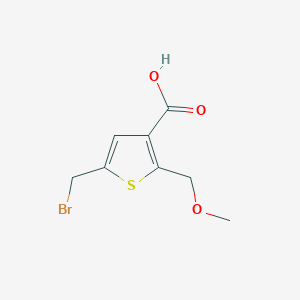
![Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13218907.png)
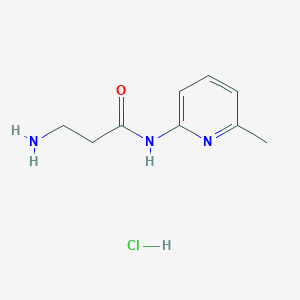

![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
